molecular formula C16H14F2O2 B2493396 2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid CAS No. 115865-14-0

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B2493396
CAS No.: 115865-14-0
M. Wt: 276.283
InChI Key: QQJWGFVMITUNGV-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by dual 4-fluorophenyl substitutions: one attached via a benzyl group at the C2 position and another directly bonded at the C3 position. This structure confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications, particularly in targeting inflammatory or oncogenic pathways . The compound’s synthesis typically involves multi-step organic reactions, including hydrolysis, coupling, and protective group strategies (e.g., tert-butoxycarbonyl [Boc] protection), as seen in structurally related compounds .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c17-14-5-1-11(2-6-14)9-13(16(19)20)10-12-3-7-15(18)8-4-12/h1-8,13H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJWGFVMITUNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid typically involves the reaction of 4-fluorobenzyl bromide with 4-fluorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzyl ketone, while reduction could produce 4-fluorobenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

  • Dipeptidyl Peptidase-4 Inhibition : This compound has been studied for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is significant in the management of type 2 diabetes mellitus. DPP-4 inhibitors play a crucial role in glucose metabolism by increasing incretin levels, which help regulate insulin secretion.
  • Enzyme Inhibition Studies : Research indicates that 2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid can serve as a tool for studying enzyme inhibition and protein-ligand interactions, providing insights into metabolic pathways and disease mechanisms.

Materials Science

The compound is utilized in the synthesis of specialty chemicals and materials with unique properties. Its fluorinated structure can enhance the stability and performance of materials in various applications, including coatings and polymers.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity, which can lead to significant biological effects. Preliminary studies suggest that compounds with similar structures have shown promise in lowering blood glucose levels in animal models of diabetes.

Case Studies

In vivo studies have demonstrated the efficacy of fluorinated compounds similar to this compound in managing type 2 diabetes mellitus. Animal models treated with these compounds exhibited significant reductions in blood glucose levels, indicating their potential therapeutic benefits.

Toxicological Profile

Initial toxicological assessments suggest that while the compound shows promise for therapeutic applications, comprehensive safety evaluations are necessary to understand its metabolic pathways and identify any potential toxic metabolites. Further studies are essential for establishing clinical viability.

Mechanism of Action

The mechanism by which 2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms in the compound can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid C2: 4-fluorobenzyl; C3: 4-fluorophenyl ~302.3 (calculated) High lipophilicity; potential kinase inhibition
(S)-2-amino-3-(4-fluorophenyl)propanoic acid C2: amino; C3: 4-fluorophenyl 197.18 LAT1 transporter substrate; anticancer research
2-amino-3-(4-hydroxyphenyl)propanoic acid C2: amino; C3: 4-hydroxyphenyl 195.19 Tyrosine analog; antioxidant activity
3-(4-chloro-2-fluorophenyl)propanoic acid C3: 4-chloro-2-fluorophenyl 216.63 Antibacterial/antifungal applications
3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid C3: indole-fluorophenyl hybrid 313.32 Sigma-1 receptor modulation

Key Observations:

Fluorine Substitution: The dual fluorine atoms in the target compound enhance metabolic stability and membrane permeability compared to hydroxylated analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid . Chlorine substitution (e.g., 3-(4-chloro-2-fluorophenyl)propanoic acid) increases molecular weight and may alter target selectivity .

Amino Acid Derivatives: The absence of an amino group in the target compound distinguishes it from LAT1 substrates like (S)-2-amino-3-(4-fluorophenyl)propanoic acid, which rely on amino acid transporters for cellular uptake .

Key Observations:

  • Protective Groups : Boc protection (e.g., in intermediates for the target compound) mitigates unwanted side reactions but requires additional deprotection steps, increasing synthetic complexity .
  • Catalytic Methods : Ruthenium-catalyzed reactions (e.g., ) offer efficiency for urea-linked analogs but may introduce metal contamination concerns.

Biological Activity

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanoic acid, also known by its CAS number 115865-14-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H14F2O2
  • Molecular Weight : 276.29 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. It has been studied for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which plays a crucial role in glucose metabolism and is a target for diabetes treatment.

DPP-4 Inhibition

DPP-4 is an enzyme that degrades incretin hormones, which are vital for insulin secretion and glucose homeostasis. Inhibition of DPP-4 can enhance the levels of these hormones, thereby improving glycemic control. Research indicates that fluorinated compounds like this compound may exhibit enhanced binding affinity due to the presence of fluorine substituents, which can influence the compound's interaction with the enzyme's active site .

In Vitro Studies

  • DPP-4 Inhibition : Studies have shown that compounds structurally similar to this compound exhibit significant DPP-4 inhibitory activity. For instance, a structure-activity relationship (SAR) analysis highlighted that modifications in the aromatic rings can lead to improved potency against DPP-4 .
    CompoundIC50 (nM)Remarks
    Sitagliptin100Standard DPP-4 inhibitor
    Compound A (similar structure)30Enhanced potency
    This compoundTBDUnder investigation

In Vivo Studies

Case studies involving animal models have demonstrated the potential of fluorinated compounds in managing type 2 diabetes mellitus (T2DM). For example, compounds with similar scaffolds have been shown to lower blood glucose levels significantly when administered to diabetic rats .

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound shows promise in therapeutic applications, further studies are required to evaluate its safety profile comprehensively. The metabolic pathways and potential toxic metabolites need detailed investigation to ensure clinical viability .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
HydrolysisLiOH, THF/H₂O, 2 hr, RT85>95%
CouplingDCC/DMAP, CH₂Cl₂, 24 hr7290%

Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is essential to confirm fluorophenyl group integrity, while ¹H/¹³C NMR resolves backbone structure .
  • Mass Spectrometry (HRMS) : Accurate mass measurement (±0.001 Da) validates molecular formula (C₁₆H₁₃F₂O₂) .
  • Chiral HPLC : Critical for verifying enantiopurity if stereocenters exist (e.g., using a Chiralpak AD-H column) .

Q. Key Data from PubChem :

  • InChI Key : YZDVNWXOYGTHJO-MRVPVSSYSA-N (related fluorophenyl propanoic acid derivative) .
  • Canonical SMILES : C1=CC(=CC=C1CC(C(=O)O)O)F (structural template for fluorophenyl moieties) .

Basic: What in vitro models are suitable for preliminary screening of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorometric assays (e.g., β-lactamase or kinase inhibition) with IC₅₀ calculations .
  • Cell-Based Models : Human hepatocyte lines (e.g., HepG2) assess metabolic stability; inflammatory markers (IL-6, TNF-α) quantify anti-inflammatory effects .
  • Validation : Include positive controls (e.g., ibuprofen for anti-inflammatory studies) and triplicate runs to ensure reproducibility.

Advanced: How can researchers resolve contradictions in reported biological activities across different in vitro models?

Methodological Answer:

  • Variable Optimization : Adjust cell culture conditions (e.g., serum concentration, hypoxia) to mimic physiological states .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., COX-2 for anti-inflammatory activity) .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .

Example Contradiction : Discrepancies in IC₅₀ values may arise from differences in assay pH (e.g., 7.4 vs. 6.5), affecting ionization of the carboxylic acid group.

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1CX2 for COX-2) to predict binding modes .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in explicit solvent .
  • QSAR Models : Train models with fluorophenyl derivatives’ logP and polar surface area to optimize bioavailability .

Q. Table 2: Predicted Binding Affinities

TargetDocking Score (kcal/mol)Experimental IC₅₀ (µM)Reference
COX-2−8.912.3 ± 1.5
β-Lactamase−7.2>50

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki coupling to install fluorobenzyl groups .
  • Kinetic Resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica Lipase B) separates enantiomers with >90% ee .
  • Crystallization : Diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid enhances enantiopurity .

Critical Parameter : Reaction temperature must be kept below −10°C to prevent racemization during nucleophilic substitutions .

Advanced: What strategies mitigate metabolic instability observed in preclinical studies?

Methodological Answer:

  • Prodrug Design : Convert the carboxylic acid to an ethyl ester to enhance membrane permeability .
  • Deuterium Incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions (e.g., α-to the carbonyl) .
  • CYP Inhibition Assays : Screen against CYP3A4 and CYP2D9 isoforms to identify metabolic hotspots .

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